
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential amino acid that plays a critical role in cancer cell metabolism. Cancer cells require high levels of glutamine to support their rapid growth and proliferation. By inhibiting glutaminase, 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide deprives cancer cells of this essential nutrient, leading to cell death.
Biochemical and Physiological Effects
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide has been shown to reduce the levels of glutamate and other metabolites in cancer cells. This reduction in metabolites leads to a decrease in the activity of several signaling pathways that are essential for cancer cell survival and proliferation. 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is its selectivity for glutaminase. This selectivity reduces the risk of off-target effects and toxicity. 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is also well-tolerated in preclinical models, with no significant adverse effects observed. However, one limitation of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is its poor solubility, which can make it challenging to administer in vivo.
Zukünftige Richtungen
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide has shown significant promise as a therapeutic agent for the treatment of cancer. However, there are still several areas that require further investigation. Some of the future directions for 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide research include:
1. Investigating the efficacy of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide in combination with other anticancer drugs.
2. Developing new formulations of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide to improve its solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide in human subjects.
4. Investigating the role of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide in other diseases, such as metabolic disorders and neurodegenerative diseases.
5. Developing new inhibitors of glutaminase based on the structure of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide.
Conclusion
In conclusion, 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is a potent and selective inhibitor of glutaminase that has shown significant promise as a therapeutic agent for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions for 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide include investigating its efficacy in combination with other anticancer drugs, developing new formulations, studying its pharmacokinetics and pharmacodynamics in humans, investigating its role in other diseases, and developing new inhibitors based on its structure.
Synthesemethoden
The synthesis of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide involves the reaction between 2-methylbut-2-ene-1-sulfonyl chloride and 2-cyanobenzenamine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The yield of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is approximately 70%, and the purity is greater than 98%.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, pancreatic, and renal cell carcinoma. In vitro studies have shown that 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In vivo studies have demonstrated that 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide can reduce tumor growth and increase survival rates in animal models of cancer.
Eigenschaften
IUPAC Name |
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-4-12(2,3)14-17(15,16)11-8-6-5-7-10(11)9-13/h5-8,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYWHPVGFYCXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
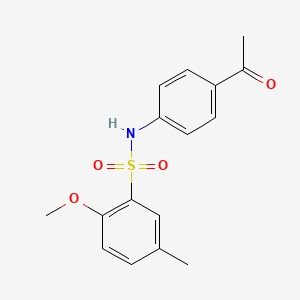
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
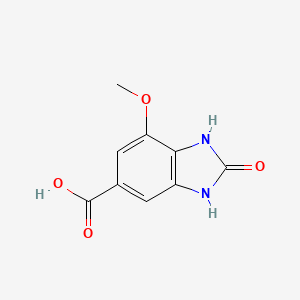
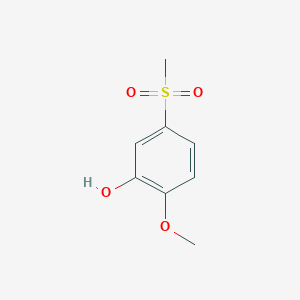
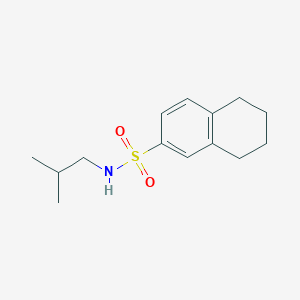
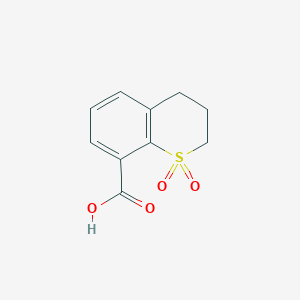

![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)
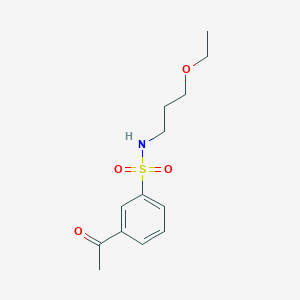
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
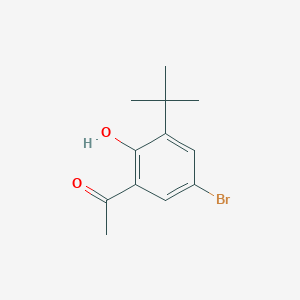
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)